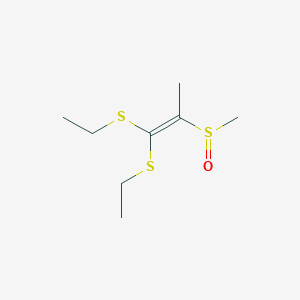
1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene is an organic compound that features both sulfanyl and sulfinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene typically involves the introduction of ethylsulfanyl and methanesulfinyl groups to a propene backbone. Common synthetic routes may include:
Nucleophilic Substitution: Starting from a halogenated propene derivative, nucleophilic substitution reactions can introduce ethylsulfanyl groups.
Oxidation: The methanesulfinyl group can be introduced through the oxidation of a corresponding sulfide.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be tailored to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The sulfinyl group can be reduced back to a sulfide.
Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions with sulfanyl and sulfinyl groups.
Medicine: Investigating its pharmacological properties or as a precursor to bioactive compounds.
Mechanism of Action
The mechanism of action for 1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene would depend on its specific interactions with molecular targets. Generally, compounds with sulfanyl and sulfinyl groups can interact with biological molecules through:
Covalent Bond Formation: With thiol groups in proteins.
Redox Reactions: Modulating oxidative stress or redox states in cells.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(ethylsulfanyl)prop-1-ene: Lacks the sulfinyl group, potentially less reactive in oxidation reactions.
1,1-Bis(methylsulfanyl)-2-(methanesulfinyl)prop-1-ene: Similar structure but with methyl groups instead of ethyl groups, which may affect its reactivity and physical properties.
Properties
CAS No. |
89880-05-7 |
|---|---|
Molecular Formula |
C8H16OS3 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
1,1-bis(ethylsulfanyl)-2-methylsulfinylprop-1-ene |
InChI |
InChI=1S/C8H16OS3/c1-5-10-8(11-6-2)7(3)12(4)9/h5-6H2,1-4H3 |
InChI Key |
XSHOFGLVZSPKLO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C(C)S(=O)C)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


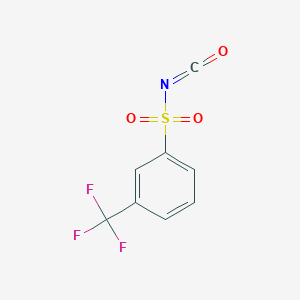
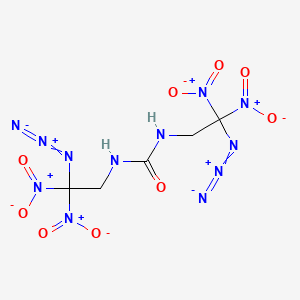
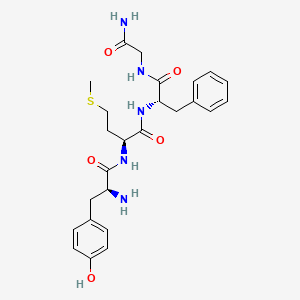
![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)
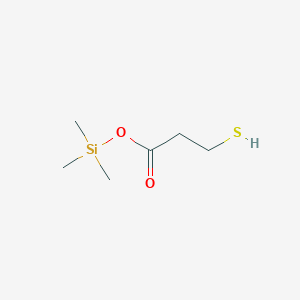
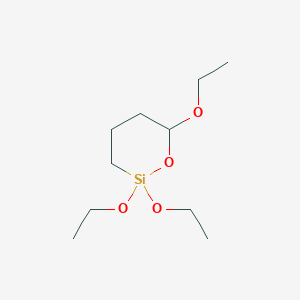
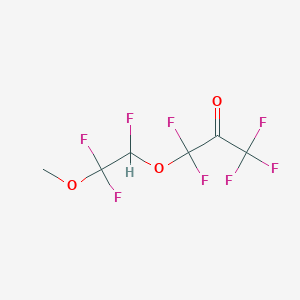
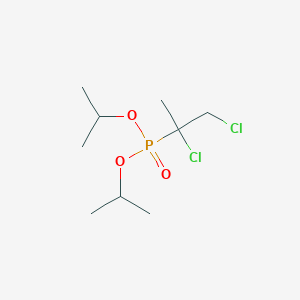
![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)
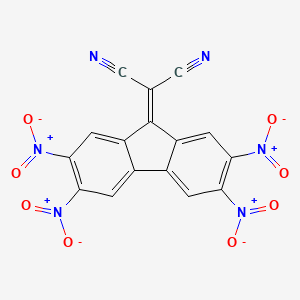
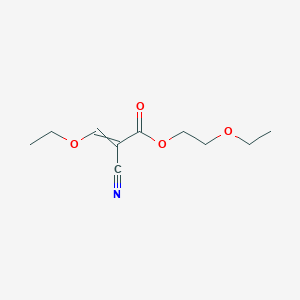
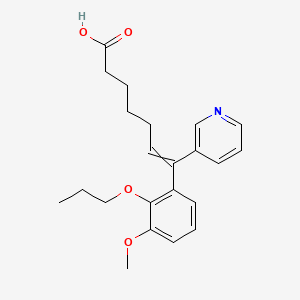
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14384263.png)

